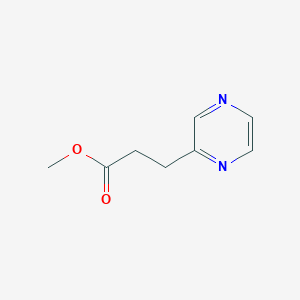
2-Methyl-6-indolizinecarbonitrile
Descripción general
Descripción
2-Methyl-6-indolizinecarbonitrile is a chemical compound with the molecular formula C10H8N2 and a molecular weight of 156.19 . It is a powder in physical form and is white to pale yellow in color .
Synthesis Analysis
The synthesis of 2-Methyl-6-indolizinecarbonitrile can be achieved through chemical reactions. One common method involves the reaction of 5-CYANO-2-METHYLPYRIDINE and BROMOACETONE .Molecular Structure Analysis
The molecular structure of 2-Methyl-6-indolizinecarbonitrile contains a total of 21 bonds. These include 13 non-H bonds, 11 multiple bonds, 1 triple bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 nitrile (aromatic), and 1 Pyrrole .Physical And Chemical Properties Analysis
2-Methyl-6-indolizinecarbonitrile is insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and dimethylformamide . It has a moderate to high degree of volatility .Aplicaciones Científicas De Investigación
Chemical Properties
“2-Methyl-6-indolizinecarbonitrile” is a chemical compound with the CAS Number: 22320-36-1 . It has a molecular weight of 156.19 . It is usually available in the form of a powder .
Synthesis
The synthesis of “2-Methyl-6-indolizinecarbonitrile” involves specific routes and experimental details. The outcomes of these synthesis processes are crucial in determining the properties and potential applications of this compound.
Biotechnological Applications
“2-Methyl-6-indolizinecarbonitrile” has shown potential in biotechnological applications. For instance, it has been used in the biotransformation of 2-methyl-6-alkylpiperidines by Neopestalotiopsis sp. CBMAI 2030 . This process involves the use of transaminases (TAs) and monoamine oxidases (MAOs), which are detected in fungi using a fluorogenic probe .
Enzymatic Activity
The compound has been associated with unusual enzymatic activity. For example, Neopestalotiopsis sp. CBMAI 2030 was capable of converting 2-methyl-6-propylpiperidine, 2-methyl-6-butylpiperidine, and 2-methyl-6-pentylpiperidine into piperideine . This activity was enhanced by cultivating the fungus with 2-methyl-6-pentylpiperidine .
Pharmaceutical Applications
Chiral 2-methyl-6-alkylpiperidine moieties, which are present in solenopsin alkaloids, display an (2 R ,6 S) absolute configuration . These compounds are the main components in Solenopsis ant venom and have potential applications in the pharmaceutical industry .
Agrochemical Applications
The stereo-controlled processes involved in the production of chiral 2-methyl-6-alkylpiperidine moieties can be reproduced in the lab using the same enzyme families (TA-IRED cascade) and diketones as substrates . This has potential applications in the agrochemical industry .
Safety And Hazards
Propiedades
IUPAC Name |
2-methylindolizine-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-8-4-10-3-2-9(5-11)7-12(10)6-8/h2-4,6-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDBAKJFTSMOWIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(C=CC2=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343937 | |
| Record name | 2-Methyl-6-indolizinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-6-indolizinecarbonitrile | |
CAS RN |
22320-36-1 | |
| Record name | 2-Methyl-6-indolizinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Furo[2,3-b]pyridine-5-carboxamide](/img/structure/B3349481.png)
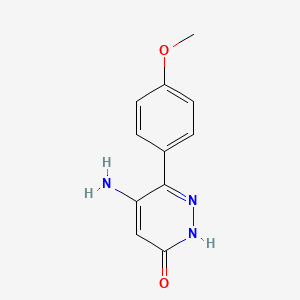


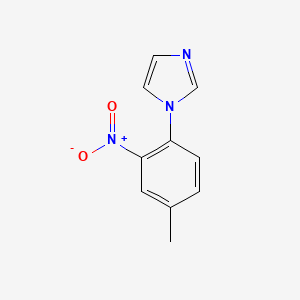
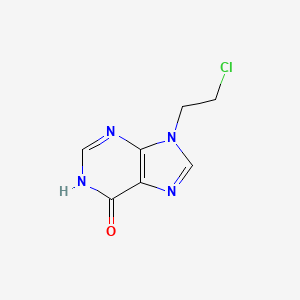

![4,6-dichloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3349537.png)
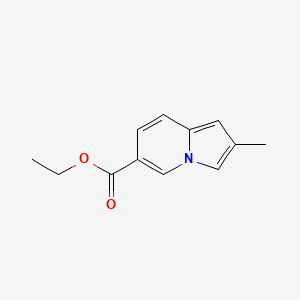
![4-Hydroxy-3,4-dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one](/img/structure/B3349554.png)


